Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate;hydrochloride
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Description
Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has extensively explored the synthesis and characterization of compounds related to "Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate; hydrochloride". Studies have detailed the synthesis of various pyrrolidine derivatives, which are crucial in medicinal chemistry for their potential as pharmaceutical intermediates. For instance, the development of novel methods for synthesizing densely substituted L-proline esters and their application as catalysts for asymmetric Michael additions of ketones to nitroalkenes showcases the compound's versatility in organic synthesis (Ruiz-Olalla, Retamosa, & Cossío, 2015). Additionally, metal/organo relay catalysis has been applied for the one-pot synthesis of methyl 4-aminopyrrolidine-2-carboxylates from 5-methoxyisoxazoles, illustrating the compound's utility in facilitating complex chemical reactions (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Pharmacological Profiles
Research into the pharmacological profiles of compounds structurally related to "Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate; hydrochloride" has identified their potential in modulating serotonin receptors. For example, the study of R-96544, the active form of a novel 5-HT2A receptor antagonist, has shown promise in inhibiting platelet aggregation and offering insights into its potential therapeutic applications (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Advanced Applications
Beyond basic synthesis and pharmacological exploration, the derivatives of "Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate; hydrochloride" have been investigated for their role in more advanced applications, such as the synthesis of N-acylpyrrolidine to inhibit HCV polymerase, demonstrating the compound's potential in antiviral therapy development (Agbodjan et al., 2008).
Properties
IUPAC Name |
methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-3-12-6-4-7(9-5-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOLJXCUIQZZLD-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(NC1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H](NC1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.